4-(4-Methoxybenzyl)phenol
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Overview
Description
4-(4-Methoxybenzyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxybenzyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxybenzyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with phenol in the presence of a base, such as sodium hydroxide, to form the desired product . Another method involves the use of ultrasound to facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride, providing protected phenolic ether intermediates for organic synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to offer advantages such as reduced reaction time and increased molecular weight of the product . This method involves the self-condensation of hydroxybenzyl alcohol derivatives under microwave irradiation, using sulfuric acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxybenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Products such as quinones or aldehydes.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
4-(4-Methoxybenzyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzyl)phenol involves its interaction with various molecular targets and pathways:
Oxidative Demethylation: The compound undergoes oxidative demethylation catalyzed by enzymes such as vanillyl-alcohol oxidase, leading to the formation of p-quinone methide intermediates.
Antioxidant Activity: It scavenges free radicals and inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Comparison with Similar Compounds
4-Methoxyphenol: Similar in structure but lacks the benzyl group.
4-Hydroxybenzyl Alcohol: Similar in structure but lacks the methoxy group.
4-Methoxybenzyl Alcohol: Similar in structure but lacks the phenol group.
Uniqueness: 4-(4-Methoxybenzyl)phenol is unique due to the presence of both the methoxybenzyl and phenol groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Properties
CAS No. |
21388-77-2 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-[(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9,15H,10H2,1H3 |
InChI Key |
XOTIMSKNZMRPGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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